molecular formula C10H11F4NO B13031501 (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13031501
M. Wt: 237.19 g/mol
InChI Key: SUUOCLKJLSRBMO-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with fluorine and trifluoromethyl substituents, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves a stereoselective reduction of the imine intermediate formed from the condensation of the aldehyde and the amine. This reduction is often carried out using a chiral catalyst under mild conditions to ensure high enantioselectivity.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the stereoselectivity and yield.

    Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance efficiency and reduce costs.

    Automation: Utilizing automated systems for continuous production and monitoring to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activities.

    (1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL: A structurally similar compound with a chlorine substituent instead of fluorine.

    (1S,2R)-1-Amino-1-[2-fluoro-5-(methyl)phenyl]propan-2-OL: A compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1

InChI Key

SUUOCLKJLSRBMO-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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